molecular formula C15H13ClN4O3S B2715605 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole CAS No. 2416237-11-9

5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole

Cat. No. B2715605
M. Wt: 364.8
InChI Key: UUEWGLXEQFAULP-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole, also known as TAK-915, is a tetrazole compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a selective antagonist of the GABA(A) α5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in cognitive processes such as learning and memory. By blocking the GABA(A) α5 receptor subtype, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole enhances cognitive function and memory consolidation (Nakazato et al., 2017).

Biochemical And Physiological Effects

5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and memory consolidation in animal models. In addition, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to increase the release of acetylcholine in the hippocampus, which is important for learning and memory (Takahashi et al., 2018).

Advantages And Limitations For Lab Experiments

One advantage of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is its selectivity for the GABA(A) α5 receptor subtype, which reduces the potential for off-target effects. However, one limitation is that 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has a relatively short half-life in the body, which may require frequent dosing in clinical applications (Nakazato et al., 2017).

Future Directions

For 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole research include exploring its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and attention deficit hyperactivity disorder. In addition, further studies are needed to determine the optimal dosing and administration of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole in clinical settings (Takahashi et al., 2018).
Conclusion:
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a tetrazole compound that has shown promise in preclinical studies for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Its selectivity for the GABA(A) α5 receptor subtype and ability to enhance cognitive function make it a promising candidate for further research.

Synthesis Methods

The synthesis of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole involves the reaction of 2-chlorobenzyl chloride and methylsulfinylmethane with sodium azide and copper(I) iodide in dimethyl sulfoxide. This reaction produces 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole with a yield of 63% (Tong et al., 2019).

Scientific Research Applications

5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models (Nakazato et al., 2017; Takahashi et al., 2018).

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-13-7-4-6-12(9-13)20-15(17-18-19-20)24(21,22)10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEWGLXEQFAULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole

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